3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine
Description
Properties
IUPAC Name |
cyclopropyl-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-14-2-4-15(5-3-14)17-8-9-18(21-20-17)22-10-12-23(13-11-22)19(24)16-6-7-16/h2-5,8-9,16H,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLJZONUWTDEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine is a compound of interest within medicinal chemistry, particularly for its potential biological activities. This compound belongs to the class of acylpiperazines, characterized by the presence of a piperazine moiety which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclopropanecarbonyl group attached to a piperazine ring, which is further connected to a pyridazine core substituted with a methylphenyl group.
Key Structural Features:
- Piperazine Ring: Known for its role in enhancing the solubility and bioavailability of drugs.
- Cyclopropanecarbonyl Group: May contribute to the compound's binding affinity and selectivity towards biological targets.
Biological Activity
Research has indicated that derivatives of pyridazine, including this compound, exhibit significant biological activities, particularly as inhibitors of various enzymes and in cancer treatment.
Enzyme Inhibition
One notable area of activity for similar compounds is their role as tyrosine kinase inhibitors. For instance, studies have shown that substituted pyridazines can inhibit c-Met enzyme activity, which is implicated in cancer cell proliferation. In vitro assays demonstrated that compounds with structural similarities to this compound exhibited promising inhibitory effects against c-Met, thus highlighting their potential in oncology therapeutics .
Anti-Proliferative Effects
In cellular models, particularly using gastric cancer cell lines such as Hs746T, compounds from this class have shown anti-proliferative effects. For example, certain derivatives demonstrated IC50 values indicating effective inhibition of cell growth .
Case Study 1: Tyrosine Kinase Inhibition
A study focused on a series of pyridazinone derivatives found that several compounds exhibited strong inhibitory activity against c-Met. The lead compound in this series showed an IC50 value in the nanomolar range, indicating high potency .
Case Study 2: Cancer Cell Line Testing
In another investigation involving various pyridazine derivatives, several were tested against Hs746T gastric cancer cells. Compounds with structural modifications similar to this compound exhibited significant anti-proliferative activity, reinforcing the therapeutic potential of this class .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O |
| Molecular Weight | 338.43 g/mol |
| Biological Activity | Tyrosine Kinase Inhibition |
| IC50 (c-Met) | Nanomolar range |
| Anti-Proliferative Activity | Effective against Hs746T cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine derivatives exhibit activity profiles highly dependent on substituent patterns. Below is a detailed comparison of 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methylphenyl)pyridazine with key analogs:
Structural and Functional Group Variations
Key Findings
- Role of the 4-Methylphenyl Group : The 4-methylphenyl group at the 6-position, present in both the target compound and Compound 3 (), is associated with optimal anti-inflammatory activity when paired with an oxo group at position 3 . However, replacing the oxo group with a cyclopropanecarbonyl piperazine (as in the target compound) may redirect activity toward anticancer mechanisms, as seen in piperazine-containing analogs .
- Piperazine Substituents: The cyclopropanecarbonyl group distinguishes the target compound from analogs with 2-fluorophenyl or chlorophenoxypropyl piperazines. Cyclopropane’s rigid, lipophilic structure may improve membrane permeability and resistance to oxidative metabolism compared to halogenated aryl groups .
- Impact of Chlorine vs. Oxo Groups: While chlorine at position 3 () confers anti-infective activity, the oxo group () is critical for anti-inflammatory effects. The target compound’s cyclopropanecarbonyl group represents a novel modification whose pharmacological implications require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
